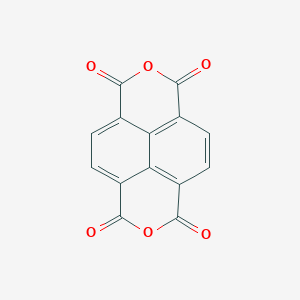

1,4,5,8-Naphthalenetetracarboxylic dianhydride

Description

Propriétés

IUPAC Name |

6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4O6/c15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVNOVQHSGMMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052554 | |

| Record name | Naphthalenetetracarboxylic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-30-1 | |

| Record name | Naphthalenetetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalenetetracarboxylic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenetetracarboxylic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxylic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56XQD1V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4,5,8-Naphthalenetetracarboxylic Dianhydride from Pyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), a crucial building block in the development of high-performance polymers, pigments, and functional materials. The primary focus is on the synthesis from pyrene, a readily available polycyclic aromatic hydrocarbon. This document details two main synthetic strategies: a two-step halogenation-oxidation pathway and a direct oxidation route. It includes detailed experimental protocols, quantitative data, reaction mechanisms, and essential safety information. The guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction

This compound (NTDA) is a key organic intermediate characterized by its rigid, planar naphthalene core and two anhydride functionalities.[1] This unique structure imparts exceptional thermal stability, chemical resistance, and desirable electronic properties to materials derived from it. Consequently, NTDA is extensively used in the synthesis of naphthalenediimides (NDIs), which have applications in a wide range of fields including organic electronics, supramolecular chemistry, and as high-performance pigments.[1]

The synthesis of NTDA from pyrene is a well-established industrial process. Pyrene, a component of coal tar, serves as an economical starting material. The conversion of pyrene to NTDA involves the oxidative cleavage of the 4,5- and 9,10-positions of the pyrene core. This guide will explore the primary methods to achieve this transformation, providing detailed experimental procedures and relevant data to aid researchers in their laboratory work.

Synthetic Pathways from Pyrene to NTDA

There are two principal methods for the synthesis of NTDA from pyrene:

-

Two-Step Halogenation-Oxidation: This is a widely documented and industrially relevant method that involves the initial halogenation (chlorination or bromination) of pyrene, followed by a strong oxidation step.

-

Direct Oxidation: This method involves the direct oxidation of pyrene to NTDA using strong oxidizing agents, with chromic acid being a commonly cited reagent.[1]

Two-Step Halogenation-Oxidation Pathway

This pathway offers a reliable and high-yielding route to NTDA. The initial halogenation step serves to activate the pyrene core for the subsequent oxidative cleavage.

Diagram of the Halogenation-Oxidation Pathway

Caption: Two-step synthesis of NTDA from pyrene via halogenation and subsequent oxidation.

This protocol is based on a method described in a U.S. Patent, which outlines the synthesis of NTDA from tetrachloropyrene.[2]

Step 1: Synthesis of 3,5,8,10-Tetrachloropyrene

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and a reflux condenser, suspend pyrene in an inert solvent such as trichlorobenzene (approximately 15 times the weight of pyrene).

-

Chlorination: While stirring, introduce chlorine gas into the suspension. Maintain the reaction temperature between 30°C and 40°C.

-

Monitoring: Continue the introduction of chlorine until a sample of the reaction mixture, after filtration, washing with benzene, and drying, exhibits a melting point of 355°C to 360°C.

-

Isolation: Once the desired melting point is reached, stop the chlorine flow. Filter the reaction mixture and wash the solid product with a suitable solvent (e.g., benzene) to remove impurities. Dry the resulting tetrachloropyrene.

Step 2: Oxidation of 3,5,8,10-Tetrachloropyrene to NTDA

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, dissolve the technically pure 3,5,8,10-tetrachloropyrene in fuming sulfuric acid (20% SO₃).

-

Heating: Heat the solution for 1 hour at a temperature between 80°C and 90°C.

-

Hydrolysis: Carefully add sulfuric acid (60° Bé) to the reaction mixture. This step decomposes the chlorosulfonic acid formed during the reaction, leading to the evolution of HCl gas. This should be performed in a well-ventilated fume hood.

-

Oxidation: Cool the brown solution and slowly add nitric acid (specific gravity 1.5) over approximately 1 hour, ensuring the internal temperature does not exceed 40°C.

-

Completion: The oxidation is typically complete after the addition of nitric acid. If necessary, a small additional amount of nitric acid can be added, and the mixture can be briefly heated to 160°C.

-

Precipitation: Dilute the resulting light, weakly brownish-yellow solution with water. The 1,4,5,8-naphthalenetetracarboxylic acid anhydride will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then dry the product.

Direct Oxidation Pathway

The direct oxidation of pyrene to NTDA is a more direct route but can be challenging to control and may result in lower yields or a mixture of oxidation products. Chromic acid is a commonly cited oxidant for this transformation.[1]

Diagram of the Direct Oxidation Pathway

Caption: Direct one-step synthesis of NTDA from pyrene via oxidation.

-

Reagent Preparation: Prepare the chromic acid solution by dissolving a chromium(VI) source, such as chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇), in a mixture of sulfuric acid and water. This should be done with extreme caution in a fume hood.

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, dissolve pyrene in a suitable solvent that is resistant to oxidation, such as glacial acetic acid.

-

Reaction: Slowly add the prepared chromic acid solution to the pyrene solution while maintaining a controlled temperature. The reaction is exothermic and may require external cooling.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, the excess chromic acid is quenched, for example, by the addition of a reducing agent like sodium bisulfite or isopropanol.

-

Isolation and Purification: The crude NTDA can be isolated by filtration. Purification can be achieved by recrystallization from a suitable solvent or by conversion to the tetrasodium salt, followed by acidification to precipitate the pure tetracarboxylic acid, which can then be dehydrated to the dianhydride.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of NTDA from pyrene via the two-step halogenation-oxidation method. Data for the direct oxidation route is not sufficiently detailed in the reviewed literature to be included.

| Starting Material | Halogenation Reagent | Oxidation Reagent | Reported Yield | Reference |

| Pyrene | Chlorine (Cl₂) | Nitric Acid (HNO₃) in Fuming Sulfuric Acid | 88-94% (calculated from tetrachloropyrene) | [2] |

| Pyrene | Bromine (Br₂) | Nitric Acid (HNO₃) in Sulfuric Acid | 83% (calculated from pyrene) | [2] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of NTDA from pyrene.

General Experimental Workflow Diagram

References

An In-depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxylic Dianhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key chemical reactions of 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA). NTDA is a highly stable, planar, and aromatic molecule with significant applications in the synthesis of organic semiconducting materials.[1][2] Its electron-accepting nature makes it a valuable building block in the development of various organic electronic devices.[1][2]

Core Physicochemical Properties

This compound is a beige to brownish powder.[2][3] It is a key precursor in the synthesis of naphthalenediimides (NDIs), a class of compounds with broad applications, including energy harvesting and storage.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₄O₆ | [3][5] |

| Molecular Weight | 268.18 g/mol | [5][6] |

| Melting Point | >300 °C | [3][4][5] |

| Boiling Point | Decomposes above 300 °C | [3][4][5] |

| Solubility | Soluble in dichloromethane | [4] |

| UV Absorption (λmax) | 366 nm (in dichloromethane) | [4] |

| Fluorescence Emission (λem) | 392 nm (in dichloromethane) | [4] |

| Electron Affinity | 4.0 eV | [1][2] |

| Crystal System | Triclinic | [7] |

| Space Group | P-1 | [7] |

Spectral Properties

Detailed spectral analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of NTDA is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride moieties. Typically, symmetric and asymmetric C=O stretching vibrations are observed in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to C-O-C stretching and aromatic C-H and C=C vibrations are also present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum of NTDA displays a single sharp singlet in the aromatic region, typically around 8.5-9.0 ppm, corresponding to the four equivalent aromatic protons.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons, reflecting the molecular symmetry.

-

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in dichloromethane exhibits a maximum absorption (λmax) at 366 nm.[4] This absorption is attributed to π-π* electronic transitions within the conjugated naphthalene core.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 268).

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Synthesis and Purification

Synthesis from Pyrene: this compound is commonly synthesized through the oxidation of pyrene.[3] This process typically involves the use of strong oxidizing agents such as chromic acid or chlorine.[3] The reaction proceeds through the formation of an unsaturated tetrachloride which then hydrolyzes and tautomerizes to a bis-dione, followed by further oxidation to the tetracarboxylic acid, which can then be dehydrated to the dianhydride.[3]

Purification by Sublimation: A common method for purifying NTDA is vacuum sublimation.

-

Place the crude NTDA in a sublimation apparatus.

-

Heat the apparatus under a high vacuum.

-

The NTDA will sublime and deposit as purified crystals on a cold finger or the cooler parts of the apparatus.

-

Carefully collect the purified crystals after the apparatus has cooled to room temperature.

Determination of Melting Point

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.

Determination of Solubility

-

To a small test tube, add approximately 10-20 mg of the solid compound.

-

Add 1 mL of the desired solvent in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, it is considered soluble. If it does not dissolve, it is considered insoluble. This can be tested with a variety of solvents to determine a solubility profile.

UV-Visible Spectroscopy

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at the λmax.

-

Use a spectrophotometer to record the absorbance of the solution across a range of wavelengths (e.g., 200-800 nm).

-

Use a cuvette containing only the solvent as a blank to zero the spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

Chemical Reactivity and Visualization

Hydrolysis of this compound

The hydrolysis of NTDA is a sequential process. In the presence of water, particularly under basic conditions, one of the anhydride groups is cleaved to form the corresponding dicarboxylate, resulting in a monoanhydride intermediate. Further hydrolysis opens the second anhydride ring to yield 1,4,5,8-naphthalenetetracarboxylic acid.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis and formation in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis and formation in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B512187F [pubs.rsc.org]

Unveiling the Solid-State Architecture of 1,4,5,8-Naphthalenetetracarboxylic Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA), a pivotal molecule in the design of advanced materials for electronics and pharmaceutical applications. Understanding its solid-state arrangement is fundamental to predicting and controlling its physicochemical properties.

Crystallographic Data of the Monoclinic Polymorph

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which is characterized by the following unit cell parameters.

A study by L. Born and G. Heywang established that the crystals belong to the space group P2i/c.[1] The molecule itself is situated on an inversion center within the crystal lattice.[1]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2i/c |

| a | 7.867(2) Å |

| b | 5.305(1) Å |

| c | 12.574(2) Å |

| α | 90° |

| β | 72.73(2)° |

| γ | 90° |

| Volume | 499.9 ų |

| Z | 2 |

Molecular Geometry

The NTCDA molecule is planar and possesses a high degree of symmetry. The following tables detail the key bond lengths and angles within the molecule.

Note: The detailed atomic coordinates from the primary crystallographic study are not publicly available. The bond lengths and angles presented below are representative values for the chemical functionalities within NTCDA and are consistent with data available for similar molecular structures.

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| C=O | ~ 1.19 |

| C-O (anhydride) | ~ 1.38 |

| C-C (aromatic) | ~ 1.39 - 1.42 |

| C-C (single) | ~ 1.49 |

Table 3: Selected Bond Angles

| Angle | Degree (°) |

| O=C-O | ~ 121 |

| C-O-C | ~ 124 |

| C-C=O | ~ 128 |

| C-C-C (aromatic) | ~ 118 - 121 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of NTCDA involves a meticulous experimental workflow. The following protocol outlines the general methodology employed in single-crystal X-ray diffraction studies.

1. Crystal Growth:

-

High-quality single crystals of NTCDA are typically grown from a suitable solvent by slow evaporation or by sublimation. The choice of solvent is critical to obtain crystals of sufficient size and quality for diffraction experiments.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms (typically 100-120 K).

-

The crystal is irradiated with a monochromatic X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated. Modern diffractometers equipped with CCD or CMOS detectors are used for this purpose.

-

The intensity and position of the diffracted X-ray spots are recorded.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

The atomic positions and displacement parameters are refined using least-squares methods against the experimental data.

-

The final structure is validated using various crystallographic metrics, such as the R-factor, to ensure the quality and accuracy of the model.

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation, is depicted in the following diagram.

References

electronic properties of NTCDA for organic semiconductors

An In-depth Technical Guide on the Electronic Properties of 1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTCDA) for Organic Semiconductors

Introduction

This compound (NTCDA) is a planar, aromatic, and highly symmetric organic molecule that has garnered significant attention in the field of organic electronics.[1] Its molecular structure, featuring a naphthalene core functionalized with four electron-withdrawing carboxylic anhydride groups, endows it with potent electron-accepting properties.[1][2] This makes NTCDA a prominent n-type organic semiconductor, a crucial component for complementing p-type materials in a wide array of electronic devices.[2]

Due to its high electron affinity, thermal stability, and well-defined charge transport characteristics, NTCDA is extensively utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2][3] In these applications, it can function as the active channel material, an electron transport layer, or an interface modification layer to enhance device performance and stability.[2][4][5] This guide provides a comprehensive overview of the core electronic properties of NTCDA, details the experimental protocols used for its characterization, and explores its role in various semiconductor devices.

Core Electronic Properties

The electronic behavior of NTCDA is dictated by its fundamental energy levels: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals defines the electronic bandgap. A key characteristic of NTCDA is its high electron affinity, signifying its ability to readily accept electrons, which is fundamental to its n-type behavior.[1]

Data Presentation: Summary of Electronic Properties

The essential electronic properties of NTCDA are summarized in the table below, compiled from various experimental and characterization techniques.

| Property | Value | Method of Determination | Reference(s) |

| Electron Affinity (EA) | 4.0 - 4.1 eV | - | [1][6] |

| HOMO Energy Level | ~ -6.3 eV | Cyclic Voltammetry (CV) | [7] |

| LUMO Energy Level | ~ -3.6 eV | Cyclic Voltammetry (CV) | [7] |

| Optical Band Gap (Eg) | 3.05 - 3.37 eV | UV-Vis Spectroscopy | [4][6] |

| Electron Mobility (μe) | 0.016 - 0.06 cm²/V·s | Field-Effect Transistor (FET) Characterization | [3] |

Charge Transport in NTCDA-based Devices

NTCDA is noted for its reliable electron transport, although its mobility is generally lower than that of high-performance p-type materials like pentacene.[3] The measured mobility in NTCDA thin films is highly dependent on the device architecture, deposition conditions, and the nature of the dielectric interface. For instance, the use of a poly(methyl methacrylate) (PMMA) buffer layer on the SiO2 gate dielectric has been shown to reduce electron traps and improve both mobility and air stability in NTCDA-based transistors.[5][8]

Data Presentation: Performance of NTCDA-Based Organic Field-Effect Transistors (OFETs)

| Device Structure | Electron Mobility (μ) | On/Off Ratio | Threshold Voltage (Vth) | Reference(s) |

| Depletion-mode OFET | 0.016 cm²/V·s | 2.25 x 10² | -32 V | [3] |

| Undoped NTCDA OFET | > 0.016 cm²/V·s | - | - | [3] |

| Doped NTCDA OFET | ~ 0.06 cm²/V·s | - | - | [3] |

Experimental Protocols

Accurate characterization of NTCDA's electronic properties relies on a suite of standardized experimental techniques. These protocols range from thin-film deposition to the final electrical characterization of fabricated devices.

Thin Film Deposition

The quality and morphology of the NTCDA thin film are critical to device performance. The two most common deposition methods are:

-

Thermal Evaporation: This is a physical vapor deposition (PVD) technique performed under high vacuum (typically < 1x10⁻⁶ mbar).[9][10] NTCDA powder is heated in a crucible until it sublimes. The vapor then travels and condenses onto a temperature-controlled substrate, forming a thin film. The deposition rate and final thickness are monitored using a quartz crystal microbalance. This method allows for high-purity films with controlled thickness.[9]

-

Spin Coating: For solution-processable applications, NTCDA can be dissolved in an appropriate solvent and deposited via spin coating.[11] A small amount of the solution is dispensed onto a substrate, which is then rotated at high speed to spread the fluid by centrifugal force. The solvent evaporates, leaving a thin film. Film thickness is controlled by the solution concentration and spin speed.[11][12]

Determination of Energy Levels

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.[7] The protocol involves a three-electrode cell containing a working electrode (where the NTCDA film is deposited), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). These are immersed in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).[13] By scanning the potential and measuring the current, the onset potentials for oxidation (Eox) and reduction (Ered) are determined. The HOMO and LUMO levels are then calculated using empirical formulas relative to a reference standard like ferrocene/ferrocenium (Fc/Fc⁺).[14]

-

EHOMO = -[Eox - Eref + 4.8] (eV)

-

ELUMO = -[Ered - Eref + 4.8] (eV)

-

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the optical bandgap.[15] An NTCDA thin film is illuminated with light of a scanned wavelength, and the amount of light absorbed is measured. The optical bandgap (Eg) is estimated from the onset of the absorption edge (λonset) in the spectrum using the relation Eg = hc/λonset, where h is Planck's constant and c is the speed of light.[4] The electronic bandgap is typically larger than the optical gap due to the exciton binding energy in organic materials.[4]

Device Fabrication and Characterization

-

OFET Fabrication (Top-Contact, Bottom-Gate):

-

A heavily doped silicon wafer serves as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric.

-

The substrate is cleaned using a sequence of solvents. An optional polymer buffer layer like PMMA may be applied to the dielectric surface.[5]

-

The NTCDA active layer is deposited onto the dielectric, typically via thermal evaporation.[3]

-

Source and drain electrodes (e.g., gold) are then deposited on top of the NTCDA film through a shadow mask to define the channel length and width.[5]

-

-

OFET Characterization: The transistor's performance is evaluated by measuring its current-voltage (I-V) characteristics using a semiconductor parameter analyzer.[16] The electron mobility (μ) is typically calculated from the transfer characteristics in the saturation regime using the standard MOSFET equation: ID = (μ * Ci * W/2L) * (VG - Vth)², where ID is the drain current, Ci is the gate dielectric capacitance per unit area, W/L is the channel width-to-length ratio, VG is the gate voltage, and Vth is the threshold voltage.[17]

Visualizations of Workflows and Principles

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. cui.umn.edu [cui.umn.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. 1,4,5,8-Naphthalene tetracarboxylate dianhydride/g-C3N4 van der Waals heterojunctions exhibit enhanced photochemical H2O2 production and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. urfjournals.org [urfjournals.org]

- 12. m.youtube.com [m.youtube.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. indico.ictp.it [indico.ictp.it]

- 16. fedoa.unina.it [fedoa.unina.it]

- 17. Mobility overestimation due to gated contacts in organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxylic Dianhydride (CAS No. 81-30-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA), a versatile aromatic compound with significant applications in materials science and medicinal chemistry. This document details its chemical and physical properties, synthesis, and derivatization, with a particular focus on its role as a precursor to naphthalenediimides (NDIs), a class of molecules with promising therapeutic potential.

Core Compound Properties

This compound is a beige, powdered solid that is thermally stable.[1][2] It is an aromatic, planar, and highly symmetric molecule with notable electrical properties.[3] Due to the electron-withdrawing nature of the carboxylic anhydride groups, NTCDA is a strong electron-accepting molecule.[3]

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 81-30-1 | [1][4] |

| Molecular Formula | C₁₄H₄O₆ | [1][4] |

| Molecular Weight | 268.18 g/mol | [3][4] |

| Appearance | Beige to white/light yellow crystalline powder | [1][2] |

| Melting Point | >300 °C | [1][5] |

| Solubility | Soluble in DMSO (slight, heated), Methanol (slight), and dichloromethane. Insoluble in water. | [6][7][8] |

| EC Number | 201-342-5 | [1][4][5] |

| InChI Key | YTVNOVQHSGMMOV-UHFFFAOYSA-N | [5][9][10] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectral Data Type | Key Features | References |

| ¹H NMR | Spectrum available from various suppliers. | [9] |

| Infrared (IR) Spectrum | SOLID (SPLIT MULL) SPECTRAL FEATURE AROUND 3090 AND AT 1700 CM-1 ARE DUE TO ACIDIC FORM OF THE COMPOUND. | [11] |

| UV-Vis Absorption | λmax: 366 nm ±5 nm in dichloromethane. | [7] |

| Fluorescence Emission | λem: 392 nm ±10 nm in dichloromethane. | [7] |

| Mass Spectrum (EI) | Data available in the NIST WebBook. | [12] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the oxidation of pyrene.[1] Common oxidizing agents for this process include chromic acid and chlorine.[1]

Experimental Protocol: Synthesis from Pyrene

While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as a multi-step process. The initial oxidation of pyrene can be followed by hydrolysis and subsequent oxidation to yield the tetracarboxylic acid, which is then dehydrated to the dianhydride.

A patented method describes a process involving the reaction of tetrachloropyrene with fuming sulfuric acid, followed by dilution and heating. The resulting peri-di-naphthindandion is then oxidized to naphthalenetetracarboxylic acid.[13]

Purification

For high-purity applications, such as in organic electronics and for the synthesis of pharmaceutical-grade derivatives, sublimation is a common purification method.[14] Recrystallization from acetic anhydride can also be employed.

Key Applications in Research and Drug Development

This compound is a pivotal building block for the synthesis of a wide range of functional molecules, most notably naphthalenediimides (NDIs).[1][15] These derivatives are of significant interest in drug development due to their ability to interact with nucleic acids.

Naphthalenediimides (NDIs) as G-Quadruplex Binders

G-quadruplexes are non-canonical four-stranded DNA and RNA structures that are found in high concentrations in telomeres and the promoter regions of oncogenes.[16] The stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, making them attractive targets for anticancer therapies.[16] NDIs, with their planar aromatic core, are effective G-quadruplex binders.[16]

The general synthesis of symmetrical NDIs involves the condensation of this compound with two equivalents of a primary amine in a high-boiling point solvent like dimethylformamide (DMF).[3] Unsymmetrical NDIs can be synthesized by a stepwise approach involving the initial formation of a monoimide-monoanhydride intermediate.[2]

NDIs as DNA Intercalators

The planar structure of the NDI core also allows these molecules to intercalate between the base pairs of duplex DNA.[1] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The side chains attached to the imide nitrogens play a crucial role in the binding affinity and sequence selectivity of these intercalators.[5][17]

Antimicrobial Applications

Recent research has explored the use of this compound in the development of antimicrobial materials. When combined with graphitic carbon nitride (g-C₃N₄) to form van der Waals heterojunctions, the resulting composite material exhibits enhanced photochemical production of hydrogen peroxide (H₂O₂), a reactive oxygen species with potent antimicrobial activity.[18] This approach has shown efficacy in reducing the viability of pathogenic bacteria and inhibiting biofilm formation.[18]

Experimental Protocols

Synthesis of a Symmetrical Naphthalenediimide

This protocol is a general procedure for the synthesis of a symmetrical NDI derivative.

Materials:

-

This compound (1 equivalent)

-

Primary amine (2.2 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask equipped with a condenser.

-

Add the primary amine to the solution.

-

Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water and then a suitable organic solvent (e.g., ethanol or ether).

-

Purify the crude product by recrystallization or column chromatography.

Preparation of NTCDA/g-C₃N₄ Composite Photocatalysts

This protocol is adapted from the literature for the fabrication of antimicrobial heterojunctions.[18]

Materials:

-

This compound (NTCDA)

-

Graphitic carbon nitride (g-C₃N₄)

-

Anhydrous toluene

-

Diethyl ether

-

Hexanes

Procedure:

-

Suspend the desired amount of NTCDA in anhydrous toluene and sonicate for 30 minutes.

-

Add g-C₃N₄ to the suspension and sonicate for an additional 30 minutes.

-

Collect the solid product by filtration.

-

Wash the collected solid with diethyl ether and then with hexanes.

-

Dry the product under reduced pressure.

-

Anneal the dried solid in air at 150 °C for two hours.

Safety and Handling

This compound is considered hazardous.[18] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][18]

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

-

Use only outdoors or in a well-ventilated area.[18]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[18]

-

Wash skin thoroughly after handling.[18]

-

Store in a well-ventilated place and keep the container tightly closed.[16] The product is moisture-sensitive and should be stored under an inert gas.[16]

In case of exposure:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[18]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[18]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility extends from the synthesis of high-performance polymers and pigments to being the foundational core for a class of therapeutically relevant molecules, the naphthalenediimides. The ability of NDIs to interact with and stabilize G-quadruplex DNA and act as DNA intercalators makes them promising candidates for the development of novel anticancer agents. Furthermore, the application of the parent dianhydride in creating advanced antimicrobial materials highlights its expanding role in biomedical research. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to harness its potential in drug discovery and materials science.

References

- 1. 1,4,5,8-Naphthalene tetracarboxylate dianhydride/g-C3N4 van der Waals heterojunctions exhibit enhanced photochemical H2O2 production and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Naphthalenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. sciforum.net [sciforum.net]

- 5. Imidazolyl-Naphthalenediimide-Based Threading Intercalators of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tethered naphthalene diimide-based intercalators for DNA triplex stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthalene-1,4,5,8-tetracarboxylic Dianhydride | 81-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound - FUJIFILM Wako Chemicals [bioscience.co.uk]

- 9. Naphthalene Diimides Carrying Two β-Cyclodextrins Prefer Telomere RNA G-Quadruplex Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naphthalene-1,4,5,8-tetracarboxylic acid dianhydride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. This compound grafted phthalocyanine macromolecules as an anode material for lithium ion batteries - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 13. US2009596A - Process of preparing naphthalene-1,4,5,8-tetracarboxylic acids and new derivatives of such acids - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciforum.net [sciforum.net]

- 18. 1,4,5,8-Naphthalene tetracarboxylate dianhydride/g-C3N4 van der Waals heterojunctions exhibit enhanced photochemical H2O2 production and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 1,4,5,8-Naphthalenetetracarboxylic Dianhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) is a planar, aromatic compound with significant potential in various scientific and industrial applications, including the synthesis of high-performance polymers, organic electronics, and as a building block for novel therapeutic agents. The solubility of NTCDA in organic solvents is a critical parameter that influences its utility in these fields, affecting reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the known qualitative solubility of NTCDA, a detailed experimental protocol for its quantitative determination, and a workflow for this process.

Qualitative Solubility Profile

Based on available literature, this compound exhibits limited solubility in many common organic solvents. The following is a summary of its qualitative solubility:

-

Slightly Soluble (often requiring heat):

-

Soluble:

It is important to note that some sources describe NTCDA as being insoluble in most organic solvents. This highlights the necessity for empirical determination of its solubility in specific solvents of interest.

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The table below is provided as a template for researchers to record their experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., UV-Vis | ||

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5][6][7] This protocol provides a detailed methodology that can be adapted for NTCDA.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of NTCDA to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be rigorously controlled and recorded.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of NTCDA in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of NTCDA of known concentrations to ensure accurate quantification.

-

Analytical Quantification Methods

UV-Vis spectroscopy can be a straightforward method for quantifying NTCDA, given its aromatic nature which results in strong UV absorbance.[8]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of NTCDA in the chosen solvent by scanning a dilute standard solution.

-

Calibration Curve: Prepare a series of standard solutions of NTCDA of known concentrations in the solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted filtrate. Use the calibration curve to determine the concentration of NTCDA in the sample.

HPLC offers high specificity and sensitivity and is particularly useful if impurities are present or if the solubility is very low.[9][10][11][12][13]

-

Method Development: A reversed-phase HPLC method is generally suitable.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (if compatible with the solvent and analyte) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary.

-

Detection: A UV detector set at a wavelength where NTCDA absorbs strongly.

-

-

Calibration Curve: Prepare and run a series of standard solutions of NTCDA of known concentrations to establish a calibration curve based on peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate into the HPLC system and determine the peak area corresponding to NTCDA. Calculate the concentration using the calibration curve.

Visualized Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

- 1. This compound | 81-30-1 [chemicalbook.com]

- 2. This compound grafted phthalocyanine macromolecules as an anode material for lithium ion batteries - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00115A [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. longdom.org [longdom.org]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 11. cipac.org [cipac.org]

- 12. HPLC Determination of Trimellitic anhydride on Newcrom BH | SIELC Technologies [sielc.com]

- 13. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxylic Dianhydride and its Derivatives in Oncological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,5,8-naphthalenetetracarboxylic dianhydride, focusing on its chemical properties, synthesis of its biologically active derivatives—naphthalenediimides (NDIs)—and their application in anticancer research. This document details the experimental protocols for the synthesis and evaluation of these compounds and presents key data in a structured format.

Core Compound: this compound

This compound is a stable, planar, and highly symmetric aromatic compound.[1] It serves as a crucial precursor for the synthesis of naphthalenediimides (NDIs), a class of molecules with significant potential in drug development due to their ability to interact with DNA secondary structures.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₄O₆ | [3] |

| Molecular Weight | 268.18 g/mol | [3] |

| CAS Number | 81-30-1 | [3] |

| Appearance | Light brown or beige powder/solid | [2] |

| Melting Point | >300 °C | [3] |

Naphthalenediimides (NDIs): From Synthesis to Anticancer Activity

Symmetrical NDIs are synthesized through a condensation reaction between this compound and primary amines.[2] Asymmetrical derivatives can be produced by the hydrolysis of one of the anhydride groups before the condensation with the first amine.[2] These compounds are of particular interest in oncology as they can act as G-quadruplex targeting drugs. G-quadruplexes are non-canonical DNA structures that are found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer therapies.

The anticancer mechanism of NDI derivatives often involves the stabilization of G-quadruplexes, which can interfere with tumor-specific cellular pathways. Additionally, some NDI derivatives have been shown to induce DNA damage and autophagic cell death in cancer cells through the generation of reactive oxygen species (ROS).[1][4][5]

Table 2: Anticancer Activity of Representative NDI Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference(s) |

| Compound 1 | A549 (Lung Carcinoma) | ~3 | DNA damage, FTO demethylase inhibition | [4] |

| Compound 7 | A549 (Lung Carcinoma) | 1.5 - 4.5 | DNA damage, FTO demethylase inhibition | [4] |

| Compound 3c | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 | ROS generation, apoptosis, autophagy | [1][5] |

| Compound 3c | Hep G2 (Hepatoma) | 1.70 ± 0.53 | ROS generation, apoptosis, autophagy | [1][5] |

Experimental Protocols

Synthesis of Unsymmetrical Naphthalenediimides

This protocol describes a two-step process for the synthesis of unsymmetrical NDI derivatives.

Step 1: Synthesis of N-substituted-1,4,5,8-naphthalenetetracarboxylic-1,8-monoanhydride-4,5-monoimide

-

Dissolve 2.0 g (7.5 mmol) of this compound in a mixture of 350 mL of water and 65 mL of 1.0 M potassium hydroxide. Stir the mixture for 2 hours at room temperature in a closed system.

-

Acidify the solution with phosphoric acid to a pH of 6.4.

-

Add 0.8 g (7.5 mmol) of the first primary amine (e.g., 4-aminophenol) to the solution and stir at 110 °C for 29 hours.

-

Filter the mixture using vacuum filtration. Acidify the filtrate with 10% acetic acid.

-

Collect the resulting precipitate, the naphthalene monoimide, by vacuum filtration.

Step 2: Synthesis of the Unsymmetrical Naphthalenediimide

-

The monoimide intermediate is then reacted with a second, different primary amine in a high-boiling-point solvent such as dimethylformamide (DMF) under an argon atmosphere.

-

For example, N1-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide (1.13 mmol) and a second amine (1.13 mmol) in 35 ml of dry DMF are heated to 110 °C and stirred for 78 hours under an argon atmosphere.[4]

-

The reaction mixture is concentrated using a rotary evaporator and then precipitated in 1 N HCl.[4]

-

The precipitate is filtered, washed with water, and the crude product is purified using silica gel column chromatography.[4]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

-

Treat the cells with various concentrations of the NDI derivative and incubate for 72 hours.[6]

-

After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6]

-

Incubate the cells for 1.5 hours at 37 °C.[6]

-

Remove the MTT solution, and solubilize the formazan crystals by adding 130 µL of DMSO.[6]

-

Incubate for 15 minutes at 37 °C with shaking.[6]

-

Measure the absorbance at 492 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

FRET Melting Assay for G-Quadruplex Stabilization

This assay is used to determine the ability of a ligand to stabilize G-quadruplex DNA.

-

A DNA oligonucleotide sequence capable of forming a G-quadruplex is labeled with a FRET pair of fluorophores, such as FAM (donor) at the 5' end and TAMRA (acceptor) at the 3' end.[2]

-

The melting temperature (Tₘ) of the labeled oligonucleotide is determined in the absence and presence of the NDI ligand by monitoring the fluorescence as a function of temperature.[2]

-

The unfolding of the G-quadruplex structure leads to an increase in the distance between the donor and acceptor fluorophores, resulting in a decrease in FRET efficiency. This is observed as a decrease in the donor's fluorescence emission and an increase in the acceptor's emission.[7]

-

The Tₘ is the temperature at which half of the DNA is in the unfolded state. An increase in the Tₘ in the presence of the ligand indicates stabilization of the G-quadruplex structure.[2]

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Structure Characterization

CD spectroscopy is a valuable tool for determining the topology of G-quadruplex structures.

-

Prepare a solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., BPK buffer: 6 mM K₂HPO₄, 4 mM KH₂PO₄, 15 mM KCl, pH 7.1).[1]

-

Record the CD spectrum of the oligonucleotide solution. The spectral signature is indicative of the G-quadruplex topology:

-

The CD spectra should be presented as molar circular dichroism (Δε) in units of M⁻¹cm⁻¹ to allow for accurate comparison.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be measured using fluorogenic probes like 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

Treat cells with 10 µM DCF-DA-containing media and incubate for 30 minutes at 37 °C.[8]

-

Remove the DCF-DA media and replace it with basal media.[8]

-

Incubate for an additional 5-15 minutes at 37 °C to allow for complete de-esterification of DCF-DA to the non-fluorescent DCFH by intracellular esterases.[8]

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

-

The fluorescence can be imaged and quantified to determine the level of intracellular ROS.[8]

Visualizations

Caption: Workflow for the development of NDI-based anticancer agents.

Caption: Proposed mechanism of action for NDI-based G-quadruplex ligands.

References

- 1. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forster resonance energy transfer for studying nucleic acids denaturation: A chemical and biological sciences laboratory experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA)

This technical guide provides an in-depth overview of the spectroscopic data (UV-Vis absorption and fluorescence) of 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA). It is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing this compound in their work. This document outlines quantitative spectroscopic data, detailed experimental protocols for obtaining such data, and a visualization of a key photochemical process involving NTCDA.

Spectroscopic Data of NTCDA

This compound is an organic compound that serves as a crucial building block for naphthalenediimides (NDIs), a class of molecules with wide applications in organic electronics, including organic photovoltaics and field-effect transistors.[1] The spectroscopic properties of NTCDA are fundamental to understanding its behavior in these applications.

UV-Vis Absorption and Fluorescence Data

The photophysical properties of NTCDA have been characterized in different organic solvents. The following table summarizes the key quantitative data for its UV-Vis absorption and fluorescence emission.

| Parameter | Value | Solvent | Reference |

| UV-Vis Absorption | |||

| Absorption Maximum (λmax) | 366 ± 5 nm | Dichloromethane | [2] |

| Absorption Maximum (λmax) | 227 nm | Acetonitrile | [3] |

| Molar Absorptivity (ε) | 37,200 M-1cm-1 | Acetonitrile | [3] |

| Fluorescence Emission | |||

| Emission Maximum (λem) | 392 ± 10 nm | Dichloromethane | [2] |

| Quantum Yield (Φ) | 0.13 | Acetonitrile | [3] |

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy on this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to acquire the UV-Vis absorption spectrum of NTCDA.

-

Materials and Reagents:

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer, such as an Agilent 8453 or Cary-100, is suitable for these measurements.[3]

-

-

Sample Preparation:

-

Prepare a stock solution of NTCDA in the chosen solvent (acetonitrile or dichloromethane) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity. A typical concentration for measurement is in the micromolar range.

-

-

Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum.

-

Replace the reference cuvette with a cuvette containing the NTCDA solution.

-

Scan the sample across the desired wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

This protocol describes the procedure for measuring the fluorescence emission spectrum of NTCDA.

-

Materials and Reagents:

-

This compound (≥98% purity)

-

Spectroscopic grade acetonitrile or dichloromethane

-

Fluorescence cuvettes (quartz, four-sided polished)

-

Volumetric flasks and pipettes

-

-

Instrumentation:

-

A spectrofluorometer, such as a PTI QM-4/2003 SE or Varian Cary Eclipse, is appropriate for these measurements.[3]

-

-

Sample Preparation:

-

Prepare a dilute solution of NTCDA in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Measurement Procedure:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum (e.g., 366 nm in dichloromethane).

-

Place a cuvette with the pure solvent in the sample holder and record a blank scan to check for solvent Raman scattering and other background signals.

-

Replace the blank with the NTCDA sample cuvette.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 370-600 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak of this profile is the emission maximum (λem).

-

Visualizations

The following diagram illustrates a key application of NTCDA in a photocatalytic system.

Photocatalytic Production of H2O2 by NTCDA/g-C3N4 Heterojunctions

This compound can form van der Waals heterojunctions with graphitic carbon nitride (g-C3N4).[4][5] These composite materials show enhanced photochemical activity for the production of hydrogen peroxide (H2O2), which has applications in antimicrobial technologies.[6] The diagram below illustrates the proposed mechanism.

Caption: Photocatalytic mechanism of H₂O₂ production by NTCDA/g-C₃N₄.

References

- 1. ossila.com [ossila.com]

- 2. 1,4,5,8-萘四甲酸酐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. 1,4,5,8-Naphthalene tetracarboxylate dianhydride/g-C3N4 van der Waals heterojunctions exhibit enhanced photochemical H2O2 production and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,4,5,8-Naphthalene tetracarboxylate dianhydride/g-C3N4 van der Waals heterojunctions exhibit enhanced photochemical H2O2 production and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Naphthalenediimides from 1,4,5,8-Naphthalenetetracarboxylic Dianhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of naphthalenediimides (NDIs) using 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) as the starting material. NDIs are a class of electron-deficient aromatic compounds with a planar structure, high thermal and chemical stability, and tunable photophysical properties, making them valuable in a wide range of applications including organic electronics, bioimaging, and as therapeutic agents.[1][2]

Overview of NDI Synthesis

The synthesis of NDIs from NTCDA primarily involves the condensation reaction with primary amines. The nature of the final product, whether symmetrical or unsymmetrical, depends on the synthetic strategy employed. Core-substituted NDIs, where functional groups are attached directly to the naphthalene core, offer further avenues for tuning the molecule's properties and are typically synthesized from halogenated NTCDA precursors.[1][3]

Synthesis of Symmetrical Naphthalenediimides

The synthesis of symmetrical NDIs is a straightforward one-step procedure involving the reaction of NTCDA with two equivalents of a primary amine in a high-boiling point solvent.[1]

Caption: General workflow for the synthesis of symmetrical NDIs.

Synthesis of Unsymmetrical Naphthalenediimides

The synthesis of unsymmetrical NDIs requires a two-step approach to introduce two different primary amines. The first step involves the formation of a monoimide-monoanhydride intermediate, which is then reacted with a second, different primary amine.[4]

Caption: General workflow for the synthesis of unsymmetrical NDIs.

Experimental Protocols

The following are detailed protocols for the synthesis of representative symmetrical and unsymmetrical NDIs.

Protocol 1: Synthesis of a Symmetrical NDI - N,N'-bis(n-propyl)naphthalenediimide (NDIC3)

This protocol is adapted from a systematic study on N,N'-dialkylated naphthalenediimides.[5]

Materials:

-

This compound (NTCDA)

-

n-Propylamine

-

N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

In a round-bottom flask, suspend this compound (1.00 g, 3.73 mmol) in DMF (20 mL).

-

Add n-propylamine (0.67 mL, 8.21 mmol, 2.2 eq.) to the suspension.

-

Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into methanol (100 mL).

-

Collect the resulting precipitate by vacuum filtration and wash with methanol.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure N,N'-bis(n-propyl)naphthalenediimide.

Protocol 2: Synthesis of an Unsymmetrical NDI - N-(4-hydroxyphenyl)-N'-(2-amino-4,6-dichloro-1,3,5-triazinyl)naphthalenediimide

This protocol follows a two-step procedure for synthesizing unsymmetrical NDIs.

Step 1: Synthesis of N-(4-hydroxyphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide

-

Dissolve this compound (2.0 g, 7.5 mmol) in 350 mL of water containing potassium hydroxide (1.0 M, 65 mL) and stir for 2 hours at room temperature.

-

Acidify the solution with phosphoric acid to a pH of 6.4.

-

Add 4-aminophenol (0.8 g, 7.5 mmol) to the solution and heat at 110 °C for 29 hours.

-

Filter the hot mixture by vacuum filtration.

-

Acidify the filtrate with 10% acetic acid and collect the precipitate by vacuum filtration to yield the naphthalene monoimide intermediate.

Step 2: Synthesis of the Unsymmetrical NDI

-

Suspend the dried naphthalene monoimide intermediate from Step 1 in a high-boiling point solvent such as DMF.

-

Add an equimolar amount of 2-amino-4,6-dichloro-1,3,5-triazine.

-

Heat the reaction mixture under an argon atmosphere until the reaction is complete (monitored by TLC).

-

After cooling, precipitate the product by adding a non-solvent like water or methanol.

-

Collect the solid by filtration and purify by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical reaction yields and key spectroscopic data for a selection of synthesized NDIs.

Table 1: Reaction Yields for Selected NDI Syntheses

| NDI Derivative | Synthesis Type | Amine(s) Used | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N'-bis(n-propyl)NDI | Symmetrical | n-Propylamine | DMF | 120 | 12 | >80 | [5] |

| N,N'-bis(n-hexyl)NDI | Symmetrical | n-Hexylamine | DMF | 120 | 12 | >80 | [5] |

| N,N'-bis(n-undecyl)NDI | Symmetrical | n-Undecylamine | DMF | 120 | 12 | >80 | [5] |

| N-(4-hydroxyphenyl)-N'-(substituted)NDI | Unsymmetrical | 4-Aminophenol & various amines | DMF | 110 | 29 (step 1) | Variable | |

| N,N′-bis(phosphonomethyl)NDI | Symmetrical | (Aminomethyl)phosphonic acid | DMF | 130 | 24 | 65 | [6] |

Table 2: Spectroscopic Data for Selected NDI Derivatives

| NDI Derivative | Absorption λmax (nm) | Emission λmax (nm) | Solvent | 1H NMR (δ, ppm) - Naphthalene Protons | Reference |

| Core-unsubstituted NDIs | < 400 | Mirror image of absorption | Dichloromethane | ~8.7 | [7] |

| Core-amino substituted NDIs | 500-650 | Varies | DMF | Varies | [1][8] |

| N,N′-bis(phosphonomethyl)NDI | Not specified | Not specified | DMSO-d6 | 8.7 (s, 4H) | [6] |

| 3-Imino-1,8-naphthalimide derivatives | Varies | 470-553 | Dichloromethane | Varies | [9] |

Synthesis of Core-Substituted Naphthalenediimides (cNDIs)

The functionalization of the naphthalene core allows for significant tuning of the electronic and optical properties of NDIs. A common strategy involves the bromination of NTCDA followed by imidization and subsequent cross-coupling reactions.[3]

Caption: Synthetic pathway for core-substituted NDIs.

A mechanochemical approach for the synthesis of cNDIs has been developed, offering a more environmentally sustainable method by reducing solvent usage and reaction times.[3] This involves a three-step synthesis from NTCDA using a vibratory ball mill for bromination, imidization, and subsequent Heck-type cross-coupling reactions.[3][10]

Applications in Drug Development and Research

The unique properties of NDIs make them attractive for various applications in the life sciences.

-

DNA Intercalation and Anticancer Agents: The planar aromatic core of NDIs allows them to intercalate into DNA, leading to potential applications as anticancer drugs.[1][11] The substituent groups on the imide nitrogens play a crucial role in their anticancer activity.

-

Fluorescent Probes and Bioimaging: The strong fluorescence of many NDI derivatives makes them suitable for use as fluorescent probes for cellular imaging.[2][12] Core substitution can be used to develop NDIs that act as "turn-on" fluorescent sensors for pH and other analytes.[12]

-

Drug Delivery: The ability to functionalize NDIs with various groups allows for their incorporation into drug delivery systems.[1]

The synthetic versatility of this compound provides a robust platform for the development of a wide array of naphthalenediimides with tailored properties for specific applications in research and drug development. The protocols and data presented herein serve as a guide for the synthesis and characterization of these promising molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ScholarWorks@Sookmyung Women's University: Versatile naphthalimides: Their optical and biological behavior and applications from sensing to therapeutic purposes [scholarworks.sookmyung.ac.kr]

- 3. Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Naphthalene diimides with improved solubility for visible light photoredox catalysis [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Naphthalenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for NTCDA in Organic Field-Effect Transistors (OFETs)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) and its derivatives are a class of n-type organic semiconductors that have garnered significant interest for their applications in organic field-effect transistors (OFETs). Their rigid, planar structure facilitates π-π stacking, which is crucial for efficient charge transport. These materials are promising for the development of low-cost, flexible, and large-area electronic devices. This document provides a comprehensive overview of the application of NTCDA and its derivatives in OFETs, including detailed experimental protocols and a summary of their performance.

NTCDA-based OFETs typically operate as n-channel transistors, where electrons are the majority charge carriers. The performance of these devices is highly dependent on the molecular structure of the semiconductor, the device architecture, and the fabrication conditions. While NTCDA itself shows modest electron mobility, its derivatives, particularly naphthalenetetracarboxylic diimides (NTCDIs), have demonstrated significantly improved performance and air stability.[1]

Data Presentation: Performance of NTCDA and its Derivatives in OFETs

The performance of OFETs is characterized by several key parameters, including electron mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the reported performance of various NTCDA-based materials.

Table 1: Performance of OFETs based on pristine NTCDA

| Device Architecture | Dielectric | Electron Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Reference |

| Top-Contact | PVP | 0.016 | 2.25 x 10² | -32 | [2] |

| Top-Contact | SiO₂/PMMA | > 10⁻⁴ (in air) | ~10³ | ~40 |

Table 2: Performance of OFETs based on NTCDA Derivatives (NTCDIs)

| Derivative | Device Architecture | Dielectric | Electron Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Reference |

| NTCDI-Cl₂-(CH₂C₃F₇)₂ | Top-Contact | AlOₓ/SAM | 0.85 (mean) | 10⁶ | 0.3 | [3] |

| NDI-FAN | Top-Contact | SiO₂/ODPA | 0.22 | > 10³ | - | [4] |

| NDI-ClAN | Top-Contact | SiO₂/ODPA | 0.092 | > 10³ | - | [4] |

| gNDI-Br₂ | Bottom-Contact | - | 6.4 x 10⁻⁴ | ~10¹ | 0.17 | [5] |

Experimental Protocols

The following are detailed protocols for the fabrication of top-contact, bottom-gate and bottom-contact, bottom-gate OFETs using NTCDA or its derivatives.

Protocol 1: Fabrication of a Top-Contact, Bottom-Gate (TCBG) NTCDA OFET

This protocol is based on the fabrication of a depletion-mode n-channel OFET.[2]

Materials:

-

Highly doped p-type silicon wafer (serves as the gate electrode) with a thermally grown SiO₂ layer (serves as the gate dielectric)

-

Poly(4-vinylphenol) (PVP) solution

-

This compound (NTCDA) powder

-

Polypyrrole (PPy) solution

-

Aluminum (Al) pellets for thermal evaporation

-

Standard photolithography chemicals and equipment

-

Reactive Ion Etching (RIE) system

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ wafer using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

-

Dielectric Layer Deposition:

-

Spin-coat a layer of PVP solution onto the SiO₂ surface.

-

Anneal the substrate to remove the solvent and cross-link the PVP. The final thickness should be around 800 nm.

-

-

Active Layer Deposition:

-